GRL0617

Descripción general

Descripción

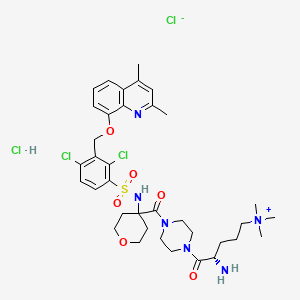

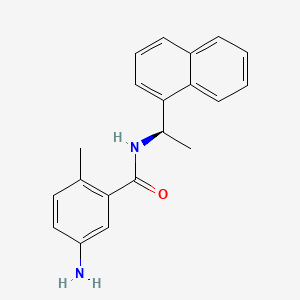

GRL0617 es una molécula a base de naftaleno que actúa como un inhibidor selectivo de molécula pequeña de la enzima proteasa papaína-como proteasa (PLpro) que se encuentra en algunos virus patógenos humanos, incluido el coronavirus SARS-CoV-2 . Inicialmente se desarrolló durante el brote de SARS de 2003 y ha mostrado promesa como inhibidor para la papaína-como proteasa de SARS-CoV-2 .

Aplicaciones Científicas De Investigación

GRL0617 tiene aplicaciones significativas de investigación científica, particularmente en el campo del descubrimiento de fármacos antivirales. Se ha demostrado que inhibe la replicación de SARS-CoV-2 in vitro y se ha utilizado en varios estudios para comprender el mecanismo de acción de los inhibidores de la papaína-como proteasa . El compuesto también se ha utilizado en simulaciones de dinámica molecular para identificar posibles análogos de fuentes naturales .

Mecanismo De Acción

El mecanismo de acción de GRL0617 implica su unión al dominio de las proteasas específicas de ubiquitina de la papaína-como proteasa de SARS-CoV-2. Esta unión bloquea la interacción de la proteasa con el extremo C de ISG15, una proteína similar a la ubiquitina, inhibiendo así las actividades de desubiquitinación y desISGilación de la proteasa . Esta inhibición finalmente evita que el virus evada la respuesta inmunitaria del huésped .

Análisis Bioquímico

Biochemical Properties

GRL0617 interacts with the protease enzyme papain-like protease (PLpro) found in some human pathogenic viruses . It has been shown to inhibit viral replication in silico and in vitro . The PLpro of SARS-CoV and CoV2 share 83% sequence identity but interestingly have several identical conserved amino acids that suggest this compound to be an effective inhibitor for PLpro of SARS-CoV2 .

Cellular Effects

This compound has shown promising in vitro IC50 of 2.1 μM and an effective antiviral inhibition in cell-based assays . In vitro studies on lung cancer cell line stimulated with IFN-I has proven that this compound can effectively inhibit the deubiquitination and deISGylation activities of SARS-CoV2-PLpro and restores the IFN-I response .

Molecular Mechanism

The co-crystal structure of SARS-CoV-2 PLproC111S in complex with this compound indicates that this compound is a non-covalent inhibitor and it resides in the ubiquitin-specific proteases (USP) domain of PLpro . NMR data indicate that this compound blocks the binding of ISG15 C-terminus to PLpro .

Temporal Effects in Laboratory Settings

This compound has shown promising in vitro IC50 of 2.1 μM and an effective antiviral inhibition in cell-based assays . There is a lack of data on its pharmacokinetic profile .

Dosage Effects in Animal Models

Currently, there is no available data on the effects of this compound at different dosages in animal models .

Metabolic Pathways

This compound inhibits major drug-metabolizing enzymes, including CYP2C9 and CYP3A4 . HY-17542, a structural analog of this compound, is metabolized to this compound through non-cytochrome P450 reactions in human liver microsomes without NADPH .

Análisis De Reacciones Químicas

GRL0617 experimenta varias reacciones químicas, incluidas interacciones con la papaína-como proteasa de SARS-CoV-2. Es un inhibidor no covalente que reside en el dominio de las proteasas específicas de ubiquitina de la proteasa . El compuesto interactúa con aminoácidos específicos, como Tyr268 en SARS-CoV-2-PLpro, para ejercer sus efectos inhibitorios .

Comparación Con Compuestos Similares

GRL0617 es único en su estructura y mecanismo de acción en comparación con otros inhibidores de la papaína-como proteasa. Los compuestos similares incluyen Fonsecin, un metabolito fúngico con un residuo de naftaleno, que ha mostrado interacciones de unión similares con la papaína-como proteasa de SARS-CoV-2 . Se han identificado otros análogos a través de estudios de acoplamiento molecular, pero this compound sigue siendo uno de los inhibidores más potentes .

Métodos De Preparación

La preparación de GRL0617 implica rutas sintéticas que incluyen el uso de derivados de naftaleno. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción no están fácilmente disponibles en el dominio público. se sabe que el compuesto se prepara a través de una serie de reacciones químicas que involucran intermediarios basados en naftaleno .

Propiedades

IUPAC Name |

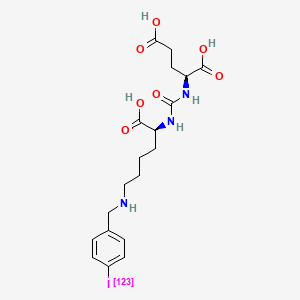

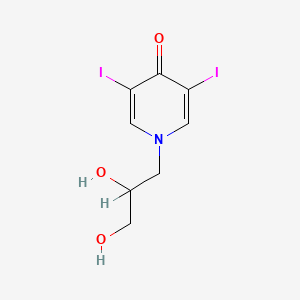

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERBUNNCOKGNZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660795 | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093070-16-6 | |

| Record name | GRL-0617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRL-0617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GRL0617 against SARS-CoV-2?

A1: this compound acts as a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). [, , ] This protease plays a crucial role in viral replication by cleaving the viral polyprotein into functional units. [] Additionally, PLpro disrupts the host's innate immune response by removing ubiquitin and ISG15 from host proteins. [, ]

Q2: How does this compound binding affect PLpro activity?

A2: this compound binds to the S4-S3 subsites of PLpro, inducing a conformational change that closes a loop near the active site, thereby hindering catalytic activity. [] This effectively blocks the protease's ability to process viral proteins and interfere with the host's immune system.

Q3: Does this compound demonstrate antiviral activity in cellular models?

A3: Yes, this compound has shown antiviral activity against SARS-CoV-2 in Vero E6 cells with an EC50 of 15 μM, inhibiting viral replication without significant cytotoxicity. [] Additionally, it exhibits synergistic antiviral effects with a STING agonist in human airway cells. []

Q4: What is the significance of this compound's interaction with the BL2 loop of PLpro?

A4: this compound binding to PLpro induces a conformational change, specifically impacting the BL2 loop, which is crucial for substrate binding and product release. [, , ] This interaction is critical for this compound's potent inhibitory activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H18N2O, and its molecular weight is 290.36 g/mol. (Information derived from the provided chemical name and confirmed using chemical structure databases like PubChem).

Q6: How has computational chemistry been employed in this compound research?

A6: Computational methods, including molecular docking, molecular dynamics (MD) simulations, and QSAR modeling, have been extensively used to study this compound and its interactions with PLpro. [, , , , , , , ]

Q7: What insights have MD simulations provided into this compound binding?

A7: MD simulations have been used to analyze the stability of this compound binding to PLpro, revealing key interactions and the dynamic behavior of the complex. [, , , ] This information is valuable for understanding the inhibitor's mechanism and guiding the design of more potent analogs.

Q8: What is known about the structure-activity relationship of this compound?

A8: Research has shown that modifications to the this compound scaffold can significantly impact its potency and selectivity for PLpro. [, , , , ] For instance, introducing covalent warheads can enhance potency, while specific substitutions can improve interactions with the BL2 loop and increase selectivity. [, , ]

Q9: Have any this compound analogs demonstrated improved activity?

A9: Yes, researchers have developed this compound analogs with increased potency against PLpro, some reaching low nanomolar IC50 values. [, ] These optimized compounds often exhibit improved binding kinetics and enhanced interactions with the BL2 groove, leading to greater antiviral efficacy in cell culture models. [, ]

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated that this compound effectively inhibits PLpro enzymatic activity, disrupts the virus's ability to suppress the host's immune response, and reduces viral replication in cell culture models. [, , , , ]

Q11: Is there evidence of this compound's antiviral efficacy in animal models?

A11: While this compound has shown promise in vitro, further research is needed to determine its efficacy in animal models of SARS-CoV-2 infection. [] Such studies would provide critical insights into its potential as a therapeutic agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.